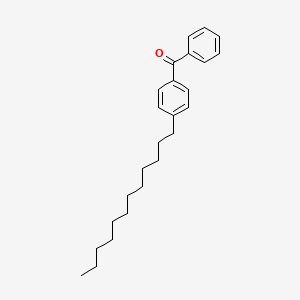![molecular formula C11H13NOS B14626555 1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene CAS No. 58555-11-6](/img/structure/B14626555.png)
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene is an organic compound with a unique structure that includes an isocyanate group and a sulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene typically involves the reaction of 4-[(2-methylpropyl)sulfanyl]aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The temperature is maintained at a low level to prevent decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
化学反应分析
Types of Reactions
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines and Alcohols: For substitution reactions, amines and alcohols are commonly used.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents for the sulfanyl group.
Solvents: Dichloromethane, toluene, and other inert solvents are used to maintain reaction conditions.
Major Products Formed
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfanyl group.
科学研究应用
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of urea-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable linkages with various substrates.
作用机制
The mechanism of action of 1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. The sulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
1-Isocyanato-4-methylbenzene: Similar structure but lacks the sulfanyl group.
1-Isocyanato-4-[(trifluoromethyl)sulfanyl]benzene: Contains a trifluoromethyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene is unique due to the presence of both an isocyanate group and a sulfanyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various substrates.
属性
CAS 编号 |
58555-11-6 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC 名称 |
1-isocyanato-4-(2-methylpropylsulfanyl)benzene |
InChI |
InChI=1S/C11H13NOS/c1-9(2)7-14-11-5-3-10(4-6-11)12-8-13/h3-6,9H,7H2,1-2H3 |
InChI 键 |
RJQRIKXDJUQMSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC1=CC=C(C=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
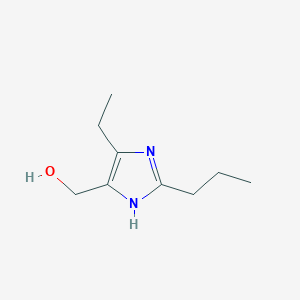
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
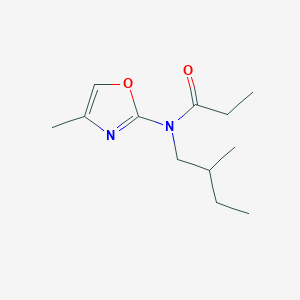

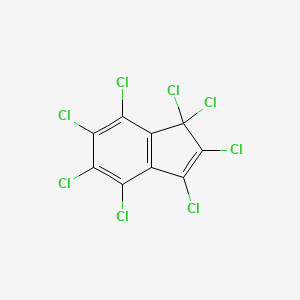
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
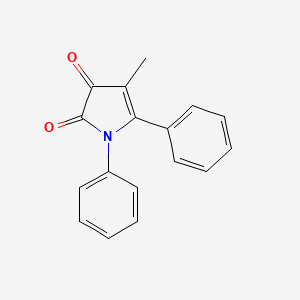

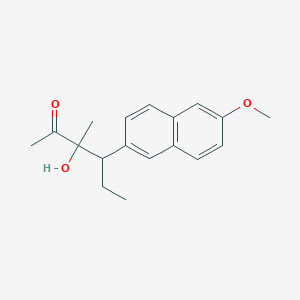
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
